molecular formula C14H17N3O2 B2869111 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1797893-42-5

2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2869111
CAS No.: 1797893-42-5
M. Wt: 259.309
InChI Key: YQPFTAHIXGSNQM-UHFFFAOYSA-N
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Description

“2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which are important fused heterocycles due to their biological and medicinal properties . These structures have been widely used in synthetic drugs and have been applied to treat various conditions .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. A novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been used to form related structures . This method involves the replacement of one reactant with a different reactant while it has the same essential reactivity but it gives a product with different scaffolds .

Scientific Research Applications

Chemical Structure and Properties

Research on closely related compounds to 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid reveals insights into their chemical properties and structural features. For instance, a study on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine highlights the formation of hydrogen-bonded chains and rings, indicating potential interactions and stability features relevant to similar compounds (Portilla et al., 2006).

Synthesis Methods

Advanced synthesis techniques have been developed for related pyrazolo[1,5-a]pyrimidines. For example, a study presents the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which offers insights into potential synthesis pathways for this compound (Gein et al., 2009).

Antimicrobial Activity

The antimicrobial properties of related compounds provide a basis for exploring similar applications in this compound. A study on the antimicrobial activity of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates indicates potential biomedical applications (Гейн et al., 2009).

Electrophilic Substitutions

Research on electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines offers insights into the chemical reactivity of related pyrazolo[1,5-a]pyrimidine derivatives, which could be applicable to the study of this compound (Atta, 2011).

Potential Antitumor and Antimicrobial Activities

Studies on the synthesis of N-arylpyrazole-containing enaminones and their reactions indicate the potential of pyrazole derivatives in biomedical applications, including antitumor and antimicrobial activities. These findings can guide research into similar applications for this compound (Riyadh, 2011).

Fluorescent Properties

Pyrazolo[1,5-a]pyrimidines have been explored for their potential in creating functional fluorophores. This suggests that this compound could be explored for similar fluorescent applications, which are relevant in imaging and diagnostic technologies (Castillo et al., 2018).

Properties

IUPAC Name

2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-7-12-15-9(8-4-5-8)6-10(13(18)19)17(12)16-11/h6-8H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFTAHIXGSNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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